molecular formula C13H15N3O2 B5349035 N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B5349035
M. Wt: 245.28 g/mol
InChI Key: MCUACTDXSGDZIH-UHFFFAOYSA-N
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Description

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the oxadiazole ring, which is further connected to an ethylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-5-4-6-11(7-8)12-15-13(18-16-12)9(2)14-10(3)17/h4-7,9H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUACTDXSGDZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzohydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring. Finally, the ethyl group is introduced through a reaction with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound may also interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide: Similar structure but with a 4-methylphenyl group.

    N-{1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide: Similar structure but with a 3-chlorophenyl group.

Uniqueness

N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

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